![molecular formula C11H13ClN2 B14306479 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine CAS No. 112030-59-8](/img/structure/B14306479.png)
2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound featuring a tetrahydropyrimidine ring substituted with a 4-chlorophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine typically involves the condensation of 4-chlorobenzaldehyde with a suitable amine and a carbonyl compound under acidic or basic conditions. Common reagents include ammonium acetate and acetic acid, with the reaction often conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- 2-[(4-Bromophenyl)methyl]-1,4,5,6-tetrahydropyrimidine
- 2-[(4-Fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine
- 2-[(4-Methylphenyl)methyl]-1,4,5,6-tetrahydropyrimidine
Comparison: Compared to its analogs, 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity and binding affinity. This uniqueness can make it more suitable for specific applications, such as in medicinal chemistry, where the chlorine atom can enhance the compound’s pharmacokinetic properties.
特性
CAS番号 |
112030-59-8 |
|---|---|
分子式 |
C11H13ClN2 |
分子量 |
208.69 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C11H13ClN2/c12-10-4-2-9(3-5-10)8-11-13-6-1-7-14-11/h2-5H,1,6-8H2,(H,13,14) |
InChIキー |
ZYPVOBBLOCFTEK-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=NC1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



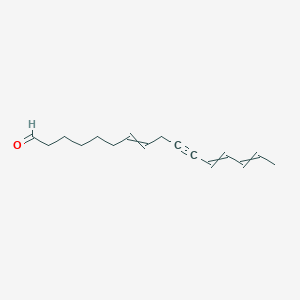
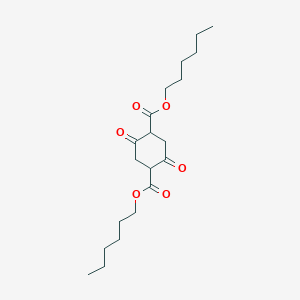
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)




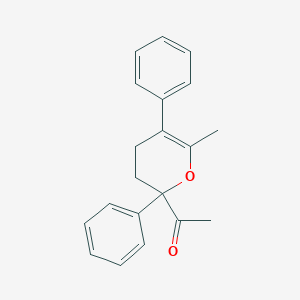
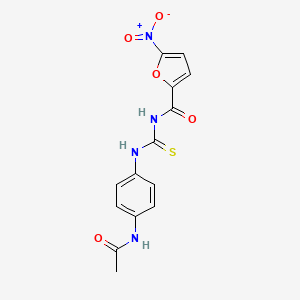
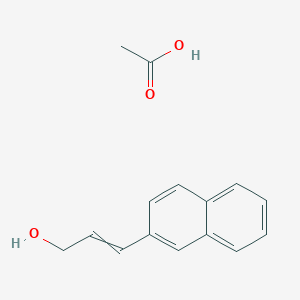
![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)
